3-Methyl-2-oxovaleric acid
Overview
Description
3-Methyl-2-oxovaleric acid: is an organic compound with the molecular formula C6H10O3This compound is a metabolite of isoleucine, an essential amino acid, and is involved in various metabolic pathways in humans, animals, and bacteria .
Mechanism of Action
Target of Action
3-Methyl-2-oxovaleric acid is a metabolite that arises from the incomplete breakdown of branched-chain amino acids . It primarily targets the α-keto acid dehydrogenases , which are enzymes involved in the metabolism of α-keto acids. These enzymes play a crucial role in the breakdown of branched-chain amino acids .
Mode of Action
This compound interacts with its target, α-keto acid dehydrogenases, by serving as a substrate for these enzymes . This interaction facilitates the breakdown of branched-chain amino acids, contributing to various metabolic processes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the metabolism of branched-chain amino acids . This compound is a product of the incomplete breakdown of these amino acids, and its presence can influence the efficiency of this metabolic pathway .
Result of Action
The action of this compound can lead to various molecular and cellular effects. As a neurotoxin, it can cause damage to nerve cells and nerve tissues . As an acidogen, it can induce acidosis, which can have multiple adverse effects on many organ systems . As a metabotoxin, it can cause adverse health effects at chronically high levels .
Biochemical Analysis
Biochemical Properties
3-Methyl-2-oxovaleric acid is a neurotoxin, an acidogen, and a metabotoxin . It is used as a substrate to study the specificity, distribution, and kinetics of α-keto acid dehydrogenases . It can also be used as a substrate in enzyme assays to measure the activity of certain enzymes involved in amino acid metabolism .
Cellular Effects
This compound has been found to induce a brown adipocyte-specific phenotype in white adipocytes and stimulate mitochondrial oxidative energy metabolism in skeletal myocytes both in vitro and in vivo . It signals through cAMP-PKA-p38 MAPK and mTOR pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is known to inhibit the mitochondrial α-ketoglutarate dehydrogenase complex (KGDHC), which can induce and study nerve cell death . It may also act as a reactive oxygen scavenger .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages
Metabolic Pathways
This compound is involved in the metabolic pathways related to the breakdown of branched-chain amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-2-oxovaleric acid can be synthesized through the oxidation of isoleucine using specific oxidizing agents. One common method involves the use of potassium permanganate (KMnO4) in an alkaline medium. The reaction typically requires controlled temperature and pH conditions to ensure the selective oxidation of isoleucine to this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the microbial fermentation of isoleucine. Specific strains of bacteria or yeast are employed to convert isoleucine into this compound under controlled fermentation conditions. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methyl-2-oxovaleric acid can undergo further oxidation to produce various carboxylic acids.
Reduction: It can be reduced to form 3-methyl-2-hydroxyvaleric acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the keto group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Various nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: 3-Methyl-2-hydroxyvaleric acid.
Substitution: Derivatives with different functional groups replacing the keto group.
Scientific Research Applications
Chemistry: 3-Methyl-2-oxovaleric acid is used as a substrate to study the specificity, distribution, and kinetics of alpha-keto acid dehydrogenases. It is also employed in the synthesis of various organic compounds and as a reagent in chemical reactions .
Biology: In biological research, this compound is used to study metabolic pathways involving branched-chain amino acids. It serves as a biomarker for certain metabolic disorders, such as maple syrup urine disease, where its elevated levels indicate a disruption in isoleucine metabolism .
Medicine: The compound is used in clinical diagnostics to monitor and manage metabolic disorders. It is also being investigated for its potential neurotoxic effects and its role in neurodegenerative diseases .
Industry: In the industrial sector, this compound is used in the production of various chemicals and pharmaceuticals. Its microbial fermentation process is optimized for large-scale production .
Comparison with Similar Compounds
- 2-Oxo-3-methyl-N-valeric acid
- 2-Oxo-3-methylpentanoic acid
- 2-Oxo-3-methylvalerate
- 2-Oxoisoleucine
- 2-Oxokolavenic acid
- 3-Ethyl-3-methylpyruvic acid
- 3-Methyl-2-oxopentanoic acid
- Alpha-keto-beta-methyl-N-valeric acid
- Alpha-keto-beta-methylvaleric acid
- Alpha-oxo-beta-methyl-N-valeric acid
- Alpha-oxo-beta-methylvaleric acid
- Ketoisoleucine
Uniqueness: 3-Methyl-2-oxovaleric acid is unique due to its specific role in the metabolism of isoleucine and its involvement in metabolic disorders such as maple syrup urine disease. Its ability to inhibit the alpha-ketoglutarate dehydrogenase complex and induce neurotoxic effects also distinguishes it from other similar compounds .
Properties
IUPAC Name |
3-methyl-2-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQYSWDUAOAHFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3715-31-9 (hydrochloride salt), 353241-22-2 (calcium 3-methyl-2-oxobutyrate dihydrate salt/solvate), 51828-94-5 (calcium 3-methyl-2-oxobutyrate salt/solvate) | |
Record name | alpha-Keto-beta-methylvaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001460340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50862670 | |
Record name | alpha-Keto-beta-methylvaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; slight fruity aroma | |
Record name | 3-Methyl-2-oxopentanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/453/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water, Soluble (in ethanol) | |
Record name | 3-Methyl-2-oxopentanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/453/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1460-34-0, 39748-49-7 | |
Record name | (±)-3-Methyl-2-oxovaleric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1460-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | alpha-Keto-beta-methylvaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001460340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Keto-beta-methylvaleric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15831 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | alpha-Keto-beta-methylvaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-3-methyl-2-oxovaleric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.633 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-methyl-2-oxovaleric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.505 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-ETHYL-3-METHYLPYRUVIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/787T50HCIV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main metabolic pathways involving 3-Methyl-2-oxovaleric acid?
A1: KMV is an intermediate in the metabolism of the branched-chain amino acid leucine. [] It is primarily catabolized by the branched-chain keto acid dehydrogenase complex (BCKDC), a mitochondrial enzyme complex. [] Dysregulation of BCKDC activity can lead to the accumulation of KMV and other BCKAs, as seen in Maple Syrup Urine Disease (MSUD). []
Q2: How does this compound act as a signaling molecule in inter-organ communication?
A2: Emerging research indicates that KMV, synthesized in browning adipocytes, can act as a metabokine. [, ] It is secreted via monocarboxylate transporters and induces a brown adipocyte-like phenotype in white adipocytes and promotes mitochondrial oxidative energy metabolism in skeletal myocytes. [, ] This suggests a role for KMV in regulating energy expenditure and glucose homeostasis.
Q3: What is the connection between this compound and oxidative stress in the liver?
A3: Studies have shown that formate, a one-carbon metabolite, can induce the release of superoxide and hydrogen peroxide (ROS) from mouse liver mitochondria, particularly in the presence of pyruvate. [] Interestingly, KMV, an inhibitor of 2-oxoglutarate dehydrogenase (OGDH), was found to inhibit this formate-induced increase in ROS production. [] This suggests a potential link between KMV levels and the regulation of oxidative stress in the liver.
Q4: Can this compound levels be used as a biomarker for certain diseases?
A4: Research suggests that KMV levels could be a potential biomarker for several conditions:
- Maple Syrup Urine Disease (MSUD): Elevated levels of KMV in urine are a hallmark of MSUD, a genetic disorder characterized by BCKDC deficiency. []
- Infertility: Significantly lower levels of KMV were observed in the seminal fluid of men with oligospermia compared to those with normospermia, suggesting a potential role of KMV in male fertility. []
- Gestational Diabetes Mellitus (GDM): Elevated circulating concentrations of KMV were associated with higher odds of GDM in both South Asian and white European women. []
- Parkinson's Disease: Personalized metabolic modeling suggests potential changes in KMV production in the gut microbiome of Parkinson's Disease patients. []
- Severe Sarcopenia: Lower plasma concentrations of KMV were observed in older men with severe sarcopenia compared to healthy controls. []
Q5: How is this compound measured in biological samples?
A5: Various analytical techniques can be used to quantify KMV in biological samples, including:
- High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with UV detection, are commonly used for separating and quantifying KMV after derivatization with reagents like 4-nitro-1,2-phenylenediamine (NPD) or 2,3-Diamino-2,3-dimethylbutane (DDB). [, , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity for KMV analysis, often requiring derivatization steps for volatile analysis. []
- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and LC-MS/MS techniques provide high sensitivity and specificity for measuring KMV and other metabolites in complex biological matrices like serum and urine. [, , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to identify and quantify KMV in biological fluids, providing a comprehensive metabolic profile. [, ]
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